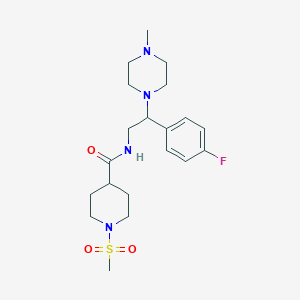

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine core substituted at position 1 with a methylsulfonyl group and at position 4 with a carboxamide moiety. The carboxamide is further linked to an ethyl chain bearing a 4-fluorophenyl group and a 4-methylpiperazinyl substituent.

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31FN4O3S/c1-23-11-13-24(14-12-23)19(16-3-5-18(21)6-4-16)15-22-20(26)17-7-9-25(10-8-17)29(2,27)28/h3-6,17,19H,7-15H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXGJHCAZZJJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C20H23F2N3O3S

- Molecular Weight : 395.48 g/mol

- Functional Groups : Includes a piperidine ring, methylsulfonyl group, and fluorophenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to bind selectively to serotonin and dopamine receptors, influencing neurotransmitter release and uptake, which can modulate various physiological processes including mood regulation and cognitive functions .

Biological Activity Overview

The compound exhibits a range of biological activities:

- Antidepressant Effects : Studies indicate that it may have potential antidepressant properties through its action on serotonin receptors.

- Neuroprotective Effects : Research suggests it could protect against neurodegeneration by modulating signaling pathways associated with neuronal survival .

- Antitumor Activity : Preliminary studies have indicated potential anticancer effects, warranting further investigation into its efficacy against various cancer cell lines .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance, in studies involving human colon cancer cells (HCT 116), the compound showed an IC50 value of approximately 5 μM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. In rodent models, it was observed to reduce depressive-like behaviors, suggesting its potential as an antidepressant agent. Additionally, it demonstrated favorable bioavailability and distribution characteristics, making it a candidate for further clinical development .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of the compound on multiple cancer cell lines. Results indicated that it inhibited cell growth significantly in HCT 116 cells with an IC50 value comparable to leading anticancer agents. The study concluded that further exploration into its mechanism of action could reveal novel pathways for cancer treatment .

Case Study 2: Neuropharmacological Effects

In a behavioral study using rodent models, the compound was administered to assess its impact on depressive behaviors. Results showed a marked reduction in immobility time in forced swim tests, suggesting potential antidepressant effects mediated through serotonin receptor interactions. This positions the compound as a promising candidate for treating mood disorders .

Applications De Recherche Scientifique

-

Antidepressant and Anxiolytic Effects :

- Research indicates that compounds with similar piperazine structures exhibit significant antidepressant and anxiolytic properties. The presence of the fluorophenyl and methylpiperazine moieties suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .

-

Inhibition of Enzymatic Activity :

- Studies have shown that piperidine derivatives can act as inhibitors of various enzymes, including α-glucosidase, which is relevant in diabetes management. Compounds structurally related to N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide have been evaluated for their inhibitory effects, showcasing promising results in vitro .

- Cancer Research :

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the piperidine core.

- Introduction of the fluorophenyl and methylpiperazine substituents.

- Sulfonylation to yield the final compound.

This synthetic route allows for the exploration of various derivatives that may enhance biological activity or selectivity towards specific targets.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of several piperazine derivatives, including those structurally similar to this compound. The results showed a significant reduction in depression-like behavior in animal models when administered at specific dosages. This suggests that modifications to the piperazine ring can enhance therapeutic efficacy .

Case Study 2: Anticancer Potential

In a recent investigation into PD-1/PD-L1 inhibitors, compounds related to this compound were screened for their ability to modulate immune responses against tumors. The findings revealed that certain derivatives could effectively inhibit tumor growth in preclinical models, highlighting their potential as novel cancer therapeutics .

Comparaison Avec Des Composés Similaires

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (Compound 22)

This compound shares a piperazine ring linked to an aryl group (2,3-dichlorophenyl) and a carboxamide chain. Unlike the target compound, it includes a hydroxylated butyl chain and an indole substituent. Its oxalate salt has a melting point (mp) of 212–214°C, suggesting higher crystallinity compared to non-hydroxylated analogues .

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)benzofuran-2-carboxamide (Compound 31)

Similar to Compound 22, this derivative substitutes indole with benzofuran. The HCl salt exhibits a mp of 209–212°C, indicating that heteroaromatic substituents (indole vs. benzofuran) minimally impact thermal stability .

N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide

This compound features a tosyl (methylbenzenesulfonyl)-piperazine group and a 4-fluorophenylacetamide. The sulfonyl group here is structurally analogous to the methylsulfonyl group in the target compound, which may enhance metabolic stability by reducing oxidative degradation .

Fluorophenyl-Containing Derivatives

4-(4-Fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide

This compound combines a 4-fluorophenyl-piperazine core with a pyrrolidinylcarbonylphenyl carboxamide. The fluorophenyl group likely enhances lipophilicity and CNS penetration, a feature shared with the target compound .

4-{4-[(4-Fluorophenyl)methyl]-2,3-dioxopiperazin-1-yl}-N-[(4-methylphenyl)methyl]piperidine-1-carboxamide

This derivative includes a dioxopiperazine ring and a fluorophenylmethyl group.

Sulfonyl and Carboxamide Derivatives

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

This compound replaces the methylsulfonyl-piperidine group with a sulfonamide-linked benzodioxine. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to sulfonyl groups (pKa ~1–2), which could influence solubility and protein binding .

Key Data Tables

Table 1. Physical Properties of Selected Analogues

Table 2. Structural Features Influencing Bioactivity

Research Findings and Implications

- Receptor Interactions : Compounds with 4-fluorophenyl and piperazine/piperidine groups (e.g., ) show affinity for sigma and dopamine receptors, suggesting the target compound may modulate dopaminergic pathways .

- Halogen Effects : 4-Fluorophenyl analogues exhibit higher lipophilicity than chlorophenyl derivatives (), which may enhance blood-brain barrier penetration .

Q & A

Q. How can degradation products be identified during stability studies?

- Methodology : LC-MS/MS (Q-TOF) with positive/negative ionization. Compare fragmentation patterns to theoretical degradants (e.g., sulfonic acid derivatives from methylsulfonyl hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.